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Introduction

The introduction of foreign DNA into Saccharomyces cerevisiae is a cornerstone of modern
molecular biology, enabling a wide range of applications from fundamental gene function
analysis to the development of novel therapeutics and industrial fermentation processes. The
lithium acetate (LiAc)-based method, particularly the high-efficiency protocol developed by
Gietz and Schiestl, has become a standard procedure in many laboratories. This method offers
a balance of simplicity, cost-effectiveness, and high transformation yields.

This document provides a detailed protocol for high-efficiency yeast transformation using
lithium acetate, single-stranded carrier DNA (ssDNA), and polyethylene glycol (PEG). It also
includes data on an optimized protocol incorporating sorbitol, which can significantly enhance
transformation efficiency, particularly for applications requiring very large numbers of
transformants, such as library screening.

Data Presentation
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The efficiency of yeast transformation can be influenced by several factors, including the yeast
strain, the plasmid used, and variations in the protocol. The following tables summarize
guantitative data on transformation efficiencies achieved with the standard high-efficiency
LiAc/ssDNA/PEG protocol and an optimized version including sorbitol.
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Experimental Protocols

This section provides a detailed methodology for the high-efficiency yeast transformation
protocol.

Materials and Reagents

e Yeast Strain: A fresh, actively growing culture of Saccharomyces cerevisiae.
e YPD Medium: 1% Yeast Extract, 2% Peptone, 2% Dextrose.
o Transforming DNA: Plasmid DNA (0.1 - 1 ug).

o Single-Stranded Carrier DNA (ssDNA): Salmon or herring sperm DNA (10 mg/mL). To
prepare, dissolve in sterile water, sonicate to shear, boil for 5 minutes, and immediately chill
on ice.

e 1 M Lithium Acetate (LiAc): Sterile-filtered.

e 50% (w/v) Polyethylene Glycol (PEG) 3350: Sterile-filtered.

o Sterile Water

o Selective Media Plates: Appropriate for the selection marker on the transforming plasmid.

¢ (Optional for Optimized Protocol) 1 M Sorbitol: Sterile-filtered.
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Protocol

e Preparation of Yeast Culture:

o Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with
shaking.

o The next day, dilute the overnight culture into 50 mL of fresh YPD to an ODeoo of ~0.2.

o Incubate at 30°C with shaking (200-250 rpm) until the culture reaches an ODeoo of 0.8-1.0
(log-phase growth).

e Preparation of Competent Cells:

[¢]

Harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes.

o Discard the supernatant and wash the cell pellet with 25 mL of sterile water. Centrifuge
again as in the previous step.

o Resuspend the cell pellet in 1 mL of 200 mM LiAc. Transfer the cell suspension to a 1.5
mL microcentrifuge tube.

o Centrifuge at 13,000 x g for 30 seconds and carefully remove all the supernatant.

o Resuspend the cell pellet in 400 pL of 100 mM LiAc. The cells are now competent and
ready for transformation.

¢ Transformation:

o In a sterile microcentrifuge tube, combine the following in order:

50 uL of competent yeast cells

240 pL of 50% PEG

36 pL of 1 M LiAc

10 pL of single-stranded carrier DNA (10 mg/mL)
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s 1-5 pL of plasmid DNA (containing 0.1-1 pg of DNA)
o Vortex the mixture thoroughly for 1 minute.

o Heat Shock:

o Incubate the transformation mixture at 42°C for 40 minutes in a water bath.

e Cell Recovery and Plating:

o

Centrifuge the cells at 13,000 x g for 30 seconds.

[¢]

Carefully remove the supernatant.

o

Resuspend the cell pellet in 1 mL of sterile water (or 1 M Sorbitol for the optimized
protocol).

[¢]

Plate 100-200 pL of the cell suspension onto appropriate selective media plates.

[e]

Incubate the plates at 30°C for 2-4 days until transformants appear.

Optimized Protocol with Sorbitol

For a potential tenfold increase in transformation efficiency, follow the standard protocol with
the following modifications[3][4]:

 After the heat shock and centrifugation step, resuspend the cell pellet in 1 mL of sterile 1 M
Sorbitol instead of water.

o Plate the cell suspension as described in the standard protocol.

Visualizations
Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12232512/
https://www.researchgate.net/publication/389876631_Enhancing_Yeast_Transformation_Achieving_up_to_a_Tenfold_Increase_Through_a_Single_Adjustment_in_the_Lithium_Acetate-Polyethylene_Glycol_Method
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632311?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Figure 1. High-Efficiency Yeast Transformation Workflow
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Caption: Figure 1. High-Efficiency Yeast Transformation Workflow
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of the yeast cell wall and plasma membrane.

Proposed Mechanism of Transformation

The precise molecular mechanism of DNA uptake in the lithium acetate-based method is not

fully elucidated, but it is understood to involve a series of events that increase the permeability

Figure 2. Proposed Mechanism of DNA Uptake
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Caption: Figure 2. Proposed Mechanism of DNA Uptake

Lithium cations are believed to neutralize the negative charges on the yeast cell wall, creating
pores and allowing DNA to pass through[5]. Polyethylene glycol acts as a crowding agent,
precipitating the DNA onto the cell surface and potentially promoting fusion of the plasma
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membrane, facilitating an endocytosis-like uptake of the DNA[6][7]. Single-stranded carrier
DNA is thought to coat the yeast cell surface, further neutralizing negative charges and
protecting the transforming plasmid DNA from degradation[7]. The subsequent heat shock
likely enhances membrane fluidity and further promotes DNA uptake][6].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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